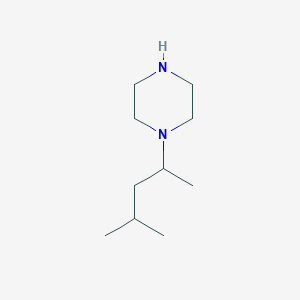

1-(4-Methylpentan-2-yl)piperazine

Description

The Piperazine (B1678402) Scaffold: A Privileged Structure in Contemporary Chemical Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged structure" in drug discovery. nih.govresearchgate.netnih.gov This designation is attributed to its ability to serve as a versatile scaffold for developing ligands for multiple receptors with high affinity. The unique physicochemical properties of the piperazine moiety, including its basicity, solubility, and conformational flexibility, make it a valuable component in the design of new therapeutic agents. nih.govresearchgate.net

The two nitrogen atoms of the piperazine ring can be independently functionalized, allowing for the creation of diverse molecular architectures with tailored biological activities. nih.gov This adaptability has led to the incorporation of the piperazine scaffold into a multitude of approved drugs across various therapeutic areas, including oncology, infectious diseases, and neurology. nih.govresearchgate.netmdpi.com For instance, piperazine derivatives are found in anticancer drugs like Imatinib and Olaparib, as well as in antibiotics such as Ciprofloxacin and Levofloxacin. researchgate.net The ability of the piperazine ring to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate underscores its importance in modern medicinal chemistry. nih.gov

Historical and Current Significance of Nitrogen Heterocycles in Synthetic and Biological Contexts

Nitrogen-containing heterocycles are fundamental building blocks in both natural products and synthetic pharmaceuticals. nih.govopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Historically, many of the earliest discovered medicines, such as quinine (B1679958) and morphine, were alkaloids, a class of naturally occurring compounds characterized by the presence of a nitrogen atom within a heterocyclic ring. nih.govhilarispublisher.com These discoveries laid the groundwork for the field of medicinal chemistry and highlighted the crucial role of nitrogen heterocycles in biological processes.

In contemporary research, nitrogen heterocycles continue to be a major focus. It is estimated that approximately 60% of all unique small-molecule drugs approved by the FDA contain at least one nitrogen heterocyclic ring. nih.govijnrd.org This prevalence is due to their ability to engage in various non-covalent interactions, such as hydrogen bonding, with biological targets like proteins and nucleic acids. nih.gov The structural diversity and synthetic accessibility of nitrogen heterocycles make them indispensable tools for the development of new drugs and chemical probes to investigate biological systems. openmedicinalchemistryjournal.comijnrd.org

Rationale for Comprehensive Academic Investigation of "1-(4-Methylpentan-2-yl)piperazine"

While specific research focused solely on this compound is not extensively documented in publicly available literature, a rationale for its academic investigation can be constructed based on the established principles of medicinal chemistry and the known activities of related substituted piperazines. The structure of this compound, featuring a piperazine core with an aliphatic 4-methylpentan-2-yl group, presents several points of interest for further study.

The lipophilic nature of the 4-methylpentan-2-yl substituent could influence the compound's ability to cross cellular membranes, a critical factor for targeting intracellular proteins. The stereochemistry of the secondary pentyl group also introduces the possibility of chiral recognition by biological targets, which could lead to stereospecific biological activity.

Given that various substituted piperazines have shown activity as inhibitors of enzymes or as ligands for receptors, it is plausible that this compound could be a valuable building block or a starting point for the development of new bioactive compounds. nih.govnih.govnih.govnih.gov A comprehensive investigation would likely involve its synthesis, characterization, and screening against a panel of biological targets to elucidate its potential pharmacological profile. Such studies would contribute to the broader understanding of how different substituents on the piperazine scaffold influence biological activity and could uncover novel therapeutic applications.

Below is a table of the chemical properties for this compound.

| Property | Value |

| CAS Number | 1171587-00-0 |

| Molecular Formula | C10H22N2 |

| Molecular Weight | 170.3 g/mol |

| IUPAC Name | This compound |

| Purity | 95% |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylpentan-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)8-10(3)12-6-4-11-5-7-12/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUWDLCUDIOLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Methylpentan 2 Yl Piperazine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com For 1-(4-Methylpentan-2-yl)piperazine, two primary disconnections are considered logical.

Route A: N-Alkylation Approach The most straightforward disconnection breaks the C-N bond between the piperazine (B1678402) nitrogen and the 4-methylpentan-2-yl side chain. This leads to two key synthons: a piperazine cation and a 4-methylpentan-2-yl anion. The corresponding synthetic equivalents are piperazine and a suitable electrophile such as 2-bromo-4-methylpentane (B50952). Alternatively, this disconnection can suggest a reductive amination pathway, using piperazine and 4-methyl-2-pentanone (B128772).

Route B: Piperazine Ring Formation Approach A more complex approach involves disconnecting the piperazine ring itself. This can be envisioned through several C-N bond cleavages. For instance, a double disconnection of the C2-N1 and C3-N4 bonds (a [4+2] cycloaddition reverse) is a powerful strategy. deanfrancispress.com This suggests precursors like a substituted ethylenediamine (B42938) and a two-carbon electrophile. Another possibility is the disconnection leading to a dipeptide-like precursor, which can be cyclized and subsequently reduced to form the piperazine ring. google.comacs.org

These retrosynthetic pathways form the basis for the strategic approaches discussed in the following sections.

Strategic Approaches to Piperazine Core Formation

The piperazine motif is a common scaffold in pharmacologically active compounds, leading to the development of numerous methods for its synthesis. researchgate.net

The formation of the piperazine ring can be achieved by cyclizing acyclic precursors. One notable method involves the manganese(III) acetate (B1210297) mediated radical cyclization of unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds. nih.gov Another strategy is the dimerization of amino acids to form diketopiperazines, which can then be reduced to the corresponding piperazines. This method provides direct access to 2,5-disubstituted products. acs.orgnih.gov Gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates with propargylic sulfonamides also yields tetrahydropyrazines, which can be reduced to the piperazine scaffold. organic-chemistry.org

A modern approach involves the photoredox-catalyzed decarboxylative annulation between a glycine-derived diamine and various aldehydes, which furnishes 2-substituted piperazines under mild conditions. organic-chemistry.orgmdpi.com

Reductive amination is a versatile and widely used method for forming C-N bonds, effectively controlling the degree of alkylation. masterorganicchemistry.com This protocol can be applied intramolecularly to form the piperazine ring or intermolecularly to introduce substituents onto the piperazine core.

A one-pot, tandem reductive amination-transamidation-cyclization reaction can produce substituted piperazin-2-ones, which are valuable intermediates that can be further reduced to piperazines. nih.gov The synthesis of 3-substituted piperazine-2-acetic acid esters has been achieved from amino acids via a key reductive amination step to form a 1,4-diamine precursor, which is then cyclized. nih.gov However, racemization can be a challenge in certain cases, particularly with phenyl-substituted systems. nih.gov Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they can selectively reduce imines in the presence of other carbonyl groups. masterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable for the synthesis of N-aryl piperazines and other nitrogen heterocycles. rsc.orgmit.edu These methods offer high efficiency and functional group tolerance.

A modular synthesis of highly substituted piperazines has been developed via a palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine components. organic-chemistry.orgnih.govacs.org This reaction proceeds under mild conditions with low catalyst loadings to give products in excellent yields and with high stereochemical control. nih.govacs.org Another strategy involves the Pd-catalyzed carboamination of substituted ethylenediamine derivatives with aryl or alkenyl halides to form the piperazine ring stereoselectively. nih.gov This approach allows for the modular construction of piperazines with diverse substitution patterns. nih.gov For the synthesis of arylpiperazines, using piperazine itself as the solvent can provide an environmentally friendly and cost-effective route. acs.org

Table 1: Comparison of Piperazine Core Formation Strategies

| Method | Precursors | Key Features | Reference(s) |

|---|---|---|---|

| Cyclization of Amino Acids | Amino acids | Forms diketopiperazine intermediate; good for 2,5-disubstitution. | acs.orgnih.gov |

| Photoredox Catalysis | Glycine-derived diamines, aldehydes | Mild conditions; sustainable; forms 2-substituted piperazines. | organic-chemistry.orgmdpi.com |

| Tandem Reductive Amination | Amino acid esters | One-pot synthesis of piperazin-2-one (B30754) intermediates. | nih.gov |

| Pd-Catalyzed Cyclization | Propargyl carbonates, diamines | Modular; mild conditions; high yields; high stereocontrol. | organic-chemistry.orgnih.govacs.org |

| Pd-Catalyzed Carboamination | Ethylenediamines, aryl/alkenyl halides | Stereoselective; modular construction of complex piperazines. | nih.gov |

Installation of the 4-Methylpentan-2-yl Side Chain

Once the piperazine ring is formed (or if starting with piperazine itself), the final step is the introduction of the 4-methylpentan-2-yl group at the N1 position.

This is typically accomplished via N-alkylation, a nucleophilic substitution reaction where the nitrogen atom of piperazine attacks an electrophilic carbon. In the context of synthesizing the title compound, this would involve reacting piperazine with a 4-methylpentan-2-yl halide (e.g., 2-bromo-4-methylpentane). nih.gov

An alternative and often preferred method is reductive amination. This involves the reaction of piperazine with 4-methyl-2-pentanone in the presence of a reducing agent. This two-step, one-pot process first forms an enamine or iminium ion intermediate, which is then immediately reduced to the final N-alkylated piperazine. This method avoids the potential for over-alkylation that can occur with alkyl halides. google.commasterorganicchemistry.com

Table 2: Methods for Side Chain Installation

| Method | Reagents | Advantages | Potential Issues | Reference(s) |

|---|---|---|---|---|

| N-Alkylation | Piperazine, 2-halo-4-methylpentane | Straightforward, common transformation. | Potential for di-alkylation, requires preparation of alkyl halide. | nih.govmdpi.comresearchgate.net |

| Reductive Amination | Piperazine, 4-methyl-2-pentanone, Reducing Agent (e.g., NaBH3CN) | High selectivity for mono-alkylation, uses readily available ketone. | Requires control of reaction conditions to ensure complete reduction. | google.commasterorganicchemistry.comgoogle.com |

The 4-methylpentan-2-yl group contains a stereocenter at the C2 position. Therefore, this compound exists as a pair of enantiomers. Achieving a stereoselective synthesis is crucial if a single enantiomer is desired.

A stereoselective synthesis can be achieved by employing a chiral starting material. For instance, using an enantiomerically pure form of 2-bromo-4-methylpentane (derived from enantiopure 4-methyl-2-pentanol) in an N-alkylation reaction would, in principle, transfer the stereochemistry to the final product, assuming the reaction proceeds via an SN2 mechanism without racemization.

Stereoselective reductive amination protocols can also be employed. While challenging, the use of chiral reducing agents or catalysts can induce facial selectivity in the reduction of the iminium intermediate, leading to an enantiomeric excess of one isomer. The development of highly diastereoselective intramolecular hydroamination has been a key step in the modular synthesis of other chiral 2,6-disubstituted piperazines, and similar principles could be applied. organic-chemistry.org However, achieving high stereoselectivity in the intermolecular reductive amination of a symmetrical amine like piperazine with a chiral ketone or in the presence of a chiral catalyst remains a significant synthetic challenge that requires careful optimization. nih.gov

Coupling Reactions Involving N-H Piperazine Intermediates

The direct functionalization of the piperazine N-H bond is a common and efficient strategy for the synthesis of N-alkylated piperazines like this compound. This approach typically involves the reaction of piperazine, or a protected piperazine derivative, with a suitable electrophile containing the 4-methylpentan-2-yl moiety.

One of the most prevalent methods is nucleophilic substitution , where piperazine acts as a nucleophile. nih.gov This can be accomplished by reacting piperazine with a 4-methylpentan-2-yl halide (e.g., 2-bromo-4-methylpentane or 2-chloro-4-methylpentane). The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net

Another key strategy is reductive amination . nih.govacs.org This two-step one-pot process involves the reaction of piperazine with 4-methyl-2-pentanone. The initial reaction forms an enamine or iminium ion intermediate, which is then reduced in situ to yield the final product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. acs.org

Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, represent a powerful tool for forming C-N bonds. nih.govacs.org While more commonly used for N-arylation, modifications can allow for N-alkylation. This would involve coupling piperazine with a suitable 4-methylpentan-2-yl precursor, although this is a less common route for simple alkyl groups compared to classical methods. acs.org

Similarly, copper-catalyzed coupling reactions (Ullmann condensation) can be employed. These reactions typically involve the coupling of an amine with a halide and have been a mainstay in C-N bond formation. nih.gov

A summary of potential coupling reactions is presented below:

| Reaction Type | Piperazine Reactant | 4-Methylpentan-2-yl Reagent | Typical Conditions |

| Nucleophilic Substitution | Piperazine | 2-Bromo-4-methylpentane | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) |

| Reductive Amination | Piperazine | 4-Methyl-2-pentanone | Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd), Solvent (e.g., DCM, MeOH) |

| Buchwald-Hartwig Amination | Piperazine | 4-Methylpentan-2-yl triflate | Pd catalyst, Ligand, Base, Solvent (e.g., Toluene) |

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

To achieve high yields and selectivity for this compound, careful optimization of reaction parameters is crucial. This involves the selection of appropriate catalysts, solvents, temperatures, and reactant ratios.

For reductive amination , the choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred as it is mild and tolerant of a wide range of functional groups. The reaction is typically run at room temperature. The pH of the reaction mixture can also influence the rate and outcome, with slightly acidic conditions often favoring iminium ion formation.

In nucleophilic substitution reactions , the choice of base and solvent plays a significant role. A stronger, non-nucleophilic base can improve reaction rates. The solvent should be able to dissolve the reactants and facilitate the reaction; polar aprotic solvents like acetonitrile (B52724) (ACN) or dimethylformamide (DMF) are often effective. mdpi.com Temperature can be increased to drive the reaction to completion, but this may also lead to side products.

For catalytic systems , such as those used in cross-coupling reactions, the choice of ligand and metal precursor is paramount. For palladium-catalyzed reactions, ligands like DPEphos have been shown to be effective in the synthesis of substituted piperazines. acs.org The catalyst loading can often be low, in the range of mol %. acs.org Iridium complexes have also been explored for the N-alkylation of amines with alcohols, which could be a potential route starting from 4-methyl-2-pentanol. clockss.org

The table below summarizes key optimization parameters for different synthetic routes.

| Synthetic Route | Parameter to Optimize | Examples of Conditions/Reagents | Impact on Yield/Selectivity |

| Reductive Amination | Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Pd/C | Affects chemoselectivity and reaction rate. |

| Solvent | Dichloromethane (DCM), Methanol (B129727) (MeOH) | Influences solubility and reaction kinetics. | |

| pH | Acetic acid addition | Optimizes iminium ion formation. | |

| Nucleophilic Substitution | Base | K₂CO₃, Cs₂CO₃, Triethylamine | Neutralizes acid byproduct, prevents double alkylation. mdpi.com |

| Solvent | Acetonitrile (ACN), DMF, DMSO | Affects reaction rate and solubility. | |

| Temperature | Room temperature to reflux | Higher temperatures can increase rate but may lead to side products. | |

| Catalytic N-Alkylation | Catalyst System | [Cp*IrCl₂]₂/NaHCO₃, Pd₂(dba)₃/ligand | Determines catalytic activity and turnover number. acs.orgclockss.org |

| Ligand | Phosphine-based ligands (e.g., DPEphos) | Influences the efficiency and scope of the coupling reaction. acs.org |

Process Chemistry Considerations for Preparative Scale Synthesis

Translating a laboratory-scale synthesis of this compound to a preparative or industrial scale introduces several important considerations to ensure safety, efficiency, cost-effectiveness, and environmental sustainability.

Route Selection: For large-scale production, a convergent synthesis with fewer steps is generally preferred. Reductive amination is often an attractive choice due to its one-pot nature, use of readily available starting materials (piperazine and 4-methyl-2-pentanone), and avoidance of potentially toxic alkyl halides. nih.gov

Reagent and Solvent Choice: The cost and safety of reagents and solvents are major factors. Using piperazine itself as a solvent can be an eco-friendly and cost-effective strategy in some cases. organic-chemistry.org The use of hazardous reagents should be minimized or replaced with safer alternatives. For example, replacing a volatile and flammable solvent with a higher boiling and less toxic one.

Work-up and Purification: The purification method must be scalable. Crystallization is often preferred over chromatography for large quantities as it is generally more economical and can provide high purity. nih.gov The formation of a salt, such as the hydrochloride salt, can facilitate isolation and purification. google.com

Process Safety: A thorough safety assessment is required. This includes understanding the thermal stability of reactants and intermediates to prevent runaway reactions. The exothermic nature of some steps, like quenching a reaction, needs to be carefully managed with appropriate cooling.

Green Chemistry Principles: Applying principles of green chemistry is increasingly important. This includes maximizing atom economy, using catalytic reagents over stoichiometric ones, and minimizing waste. nih.gov The use of flow chemistry, potentially with microwave assistance, can offer advantages in terms of safety, efficiency, and scalability for certain piperazine syntheses. nih.gov

The following table highlights key process chemistry considerations:

| Consideration | Objective | Example Strategy |

| Scalability | Ensure the process is efficient and manageable at larger scales. | Favor one-pot reactions like reductive amination; select crystallization over chromatography for purification. nih.gov |

| Cost-Effectiveness | Minimize the overall cost of production. | Use inexpensive and readily available starting materials; optimize catalyst loading to reduce costs. |

| Safety | Maintain a safe operating environment. | Avoid highly toxic or explosive reagents; perform thermal hazard analysis. |

| Environmental Impact | Reduce the environmental footprint of the synthesis. | Use greener solvents; minimize waste generation; employ catalytic methods. organic-chemistry.orgnih.gov |

| Product Isolation | Obtain the final product in high purity and yield. | Develop a robust crystallization procedure; consider salt formation for easier handling and purification. google.com |

Advanced Spectroscopic and Analytical Characterization of 1 4 Methylpentan 2 Yl Piperazine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, the molecular formula can be confidently assigned.

For 1-(4-Methylpentan-2-yl)piperazine, the molecular formula is C₁₀H₂₂N₂. The theoretical exact mass of the neutral molecule is 170.1783 g/mol . In a typical HRMS experiment using electrospray ionization (ESI), the compound is protonated to form the [M+H]⁺ ion. The calculated exact mass for this ion provides a precise value that can be experimentally verified.

Table 1: Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₂₂N₂ |

| Theoretical Exact Mass (Neutral) | 170.1783 |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 170.1861 |

The experimental measurement of the m/z value corresponding to the calculated exact mass of the protonated molecule would confirm the elemental composition of C₁₀H₂₂N₂, distinguishing it from other potential isobaric compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would exhibit distinct signals for the protons of the 4-methylpentan-2-yl group and the piperazine (B1678402) ring.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1' (CH₃) | ~ 1.10 | Doublet | 3H |

| H-2' (CH) | ~ 2.80 | Multiplet | 1H |

| H-3' (CH₂) | ~ 1.30-1.45 | Multiplet | 2H |

| H-4' (CH) | ~ 1.70 | Multiplet | 1H |

| H-5', H-6' (2 x CH₃) | ~ 0.90 | Doublet | 6H |

| H-2, H-6 (piperazine) | ~ 2.60-2.80 | Multiplet | 4H |

| H-3, H-5 (piperazine) | ~ 2.90 | Triplet | 4H |

| N-H (piperazine) | ~ 1.50 | Broad Singlet | 1H |

The protons on the piperazine ring adjacent to the nitrogen atoms (H-2, H-3, H-5, H-6) are expected to appear in the range of 2.60-2.90 ppm. The proton at the point of attachment to the piperazine ring (H-2') would be shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The gem-dimethyl protons (H-5', H-6') would appear as a characteristic doublet further upfield.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Due to symmetry in the piperazine ring (assuming rapid chair-chair interconversion), fewer signals than the total number of carbons may be observed.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (CH₃) | ~ 20.0 |

| C-2' (CH) | ~ 58.0 |

| C-3' (CH₂) | ~ 48.0 |

| C-4' (CH) | ~ 25.0 |

| C-5', C-6' (2 x CH₃) | ~ 22.5 |

| C-2, C-6 (piperazine) | ~ 53.0 |

| C-3, C-5 (piperazine) | ~ 46.0 |

The carbon atom directly attached to the nitrogen (C-2') is expected to be the most downfield signal in the aliphatic region. The carbons of the piperazine ring typically resonate between 45 and 55 ppm. ingentaconnect.comresearchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. ingentaconnect.com For this compound, COSY would show correlations between:

H-1' and H-2'

H-2' and H-3'

H-3' and H-4'

H-4' and H-5'/H-6'

Protons within the piperazine ring that are on adjacent carbons (e.g., between H-2/H-6 and H-3/H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon signal. ingentaconnect.comrsc.org This would allow for the definitive assignment of each carbon atom based on the already assigned proton signals. For example, the proton signal at ~2.80 ppm (H-2') would show a cross-peak with the carbon signal at ~58.0 ppm (C-2').

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for connecting different fragments of the molecule. rsc.org Key HMBC correlations for confirming the structure would include:

A correlation from the H-2' proton to the C-2 and C-6 carbons of the piperazine ring, confirming the attachment point.

Correlations from the H-1' protons to C-2' and C-3'.

Correlations from the piperazine protons (H-2, H-6) to the C-2' of the alkyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.orgorgchemboulder.com

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Secondary Amine) | Stretch | 3350 - 3310 | Weak - Medium |

| C-H (Alkyl) | Stretch | 2960 - 2850 | Strong |

| C-H (Alkyl) | Bend | 1470 - 1450 | Medium |

| C-N (Aliphatic Amine) | Stretch | 1250 - 1020 | Medium - Weak |

The IR spectrum would be characterized by strong C-H stretching bands just below 3000 cm⁻¹ from the alkyl chain and the piperazine ring. wpmucdn.comdocsity.com A single, relatively weak N-H stretching band around 3330 cm⁻¹ would be indicative of the secondary amine in the piperazine ring. orgchemboulder.comopenstax.org The presence of C-N stretching bands would further support the structure.

Chromatographic Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for determining the purity of a compound and identifying any impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for purity assessment. unodc.orgrdd.edu.iq A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid would be suitable. Detection can be achieved using a UV detector, although the chromophore in this molecule is weak. For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is preferred. Derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can also be employed for enhanced UV detection. jocpr.com

Gas Chromatography (GC): GC is suitable for analyzing volatile compounds. Given the boiling point of this compound, GC analysis is feasible. A non-polar or medium-polarity capillary column with a Flame Ionization Detector (FID) would provide a quantitative measure of purity. Coupling GC with a Mass Spectrometer (GC-MS) would allow for the identification of any volatile impurities. researchgate.net

Impurity Profiling: Potential impurities could originate from the synthesis process or degradation. A common synthesis route involves the reductive amination of 4-methyl-2-pentanone (B128772) with piperazine.

Table 5: Potential Impurities in this compound

| Impurity Name | Potential Origin |

| Piperazine | Unreacted starting material |

| 4-Methyl-2-pentanone | Unreacted starting material |

| 1,4-bis(4-Methylpentan-2-yl)piperazine | Di-alkylation side product |

| N-Methylpiperazine | Impurity in the starting piperazine veeprho.com |

| Oxidized by-products | Degradation |

The identification and quantification of these impurities are crucial for quality control and are typically achieved by a combination of HPLC and GC-MS methods, often requiring the synthesis of reference standards for the potential impurities. veeprho.comnp-mrd.org

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. Since the piperazine moiety lacks a strong chromophore for standard UV detection, method development often necessitates derivatization or the use of alternative detection methods.

Research Findings: The analysis of piperazine and its derivatives by reversed-phase HPLC can be challenging as they are often poorly retained on standard C18 columns. To overcome this, a common strategy involves chemical derivatization to introduce a UV-active or fluorescent tag onto the molecule. jocpr.comresearchgate.net Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) or dansyl chloride (DNS-Cl) react with the secondary amine of the piperazine ring, forming a stable, highly-detectable derivative. jocpr.comresearchgate.net This allows for trace-level detection and quantification using readily available HPLC-UV or fluorescence detectors. jocpr.com

For this compound, a pre-column derivatization with a reagent such as DNS-Cl would be a viable approach. The resulting sulfonamide can be separated on a C18 column using a gradient elution with a mobile phase consisting of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer. Method validation would be required, assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). jocpr.com

Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a suitable option for separating polar compounds like piperazines without derivatization, often coupled with an Evaporative Light Scattering Detector (ELSD) or mass spectrometry. tsijournals.com

Below is a proposed HPLC method based on derivatization:

Table 1: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Derivatization Agent | Dansyl Chloride (DNS-Cl) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 335 nm or Fluorescence (Ex: 340 nm, Em: 525 nm) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for identifying and quantifying volatile impurities and byproducts that may be present from the synthesis of this compound. It combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry.

Research Findings: The synthesis of this compound could potentially leave residual starting materials or generate side-products. Common impurities could include unreacted piperazine, 2-methylpiperazine (B152721) nist.gov, or byproducts from side reactions. GC-MS analysis is well-suited for detecting such volatile compounds. tsijournals.com The choice of the GC column is critical; a mid-polarity column, such as one with a (50%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-17 or equivalent), has been shown to be effective for separating various piperazine derivatives. tsijournals.com

The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. This allows for the identification of known impurities by comparing their spectra to library databases like the NIST Mass Spectrometry Data Center. nist.govnih.govnist.gov For example, the mass spectrum of the parent compound would be expected to show a molecular ion peak and characteristic fragments resulting from the cleavage of the alkyl side chain and the piperazine ring.

Table 2: GC-MS Method Parameters for Purity Analysis

| Parameter | Condition |

| GC System | Agilent 6890 or equivalent |

| Column | DB-17 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-450 amu |

Chiral Chromatography for Enantiomeric Purity Determination

The presence of a stereocenter at the second carbon of the 4-methylpentan-2-yl substituent means that this compound exists as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

Research Findings: The separation of chiral amines is commonly achieved using HPLC with a chiral stationary phase (CSP). mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely successful. nih.govnih.gov Columns like Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated broad applicability for resolving enantiomers of various chiral compounds, including those with amine functionalities. nih.govresearchgate.netresearchgate.net

The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as 2-propanol or ethanol. researchgate.netresearchgate.net For chiral amines, the addition of a small amount of a basic modifier, like diethylamine (B46881) (DEA), to the mobile phase is often crucial. mdpi.com DEA helps to improve peak shape and can significantly impact the enantioselective separation by minimizing undesirable interactions with residual silanol (B1196071) groups on the stationary phase. mdpi.com The resolution of the enantiomers is monitored using a UV detector.

Table 3: Chiral HPLC Method Parameters for Enantiomeric Purity

| Parameter | Condition |

| Column | Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 215 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

Research Findings: While a specific crystal structure for this compound is not publicly available, extensive crystallographic data on related piperazine derivatives provide a strong basis for predicting its solid-state conformation. researchgate.netnih.gov Studies on numerous piperazine-containing compounds reveal that the piperazine ring overwhelmingly adopts a stable chair conformation. researchgate.netnih.govresearchgate.net Protonation typically occurs at the nitrogen atom not attached to the substituent ring. nih.gov

For this compound, it is expected that the piperazine ring would be in a chair conformation. The bulky 4-methylpentan-2-yl group would likely occupy an equatorial position to minimize steric hindrance, which is a common conformational preference in substituted cyclohexanes and related heterocycles. A single crystal X-ray diffraction experiment would involve growing a suitable single crystal of the compound, potentially as a salt (e.g., hydrochloride or nitrate) to improve crystal quality. nih.gov The crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to solve the structure. The analysis would confirm the chair conformation of the piperazine ring and reveal the precise torsion angles and the orientation of the alkyl substituent. researchgate.netresearchgate.net

Table 4: Predicted Crystallographic Parameters and Structural Features

| Parameter | Predicted Information |

| Crystal System | Monoclinic or Orthorhombic (Common for similar compounds) |

| Space Group | P2₁/c or similar centrosymmetric group for a racemate |

| Piperazine Conformation | Chair form |

| Substituent Position | Equatorial on the piperazine ring |

| Key Insights from Analysis | - Absolute configuration of a single enantiomer (if resolved)- Intermolecular interactions (e.g., hydrogen bonding)- Conformational details of the alkyl side chain |

Chemical Reactivity and Derivatization Strategies for 1 4 Methylpentan 2 Yl Piperazine

Functionalization at the Unsubstituted Piperazine (B1678402) Nitrogen Atom

The presence of a secondary amine in the piperazine ring of 1-(4-methylpentan-2-yl)piperazine offers a primary site for chemical modification. This unsubstituted nitrogen atom is nucleophilic and readily participates in a variety of bond-forming reactions, allowing for the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.

Common strategies for functionalizing this nitrogen atom include N-alkylation, N-acylation, and N-arylation. N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. For instance, reductive amination using various aldehydes allows for the introduction of a wide range of alkyl substituents. nih.gov Another key strategy involves N-acylation by reacting the piperazine with carboxylic acids, acid chlorides, or acid anhydrides to form amide bonds. These amides can subsequently be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding N-alkylated piperazines. researchgate.net This two-step process is a robust method for creating diverse libraries of N-substituted piperazine analogues.

N-arylation is typically accomplished through nucleophilic aromatic substitution (SNAr) reactions, particularly with electron-deficient aryl halides or heteroaryl halides. nih.gov Furthermore, derivatization for analytical purposes is also common; for example, reaction with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or benzaldehyde (B42025) can form stable, UV-active derivatives, facilitating their detection and quantification in complex mixtures. researchgate.net The quaternization of the piperazine nitrogen with reagents such as methyl iodide can introduce a permanent positive charge, a strategy used to enhance sensitivity in mass spectrometry-based analyses. rsc.org

The table below summarizes common functionalization reactions at the unsubstituted piperazine nitrogen.

| Reaction Type | Reagent Class | Product Type | Example Application/Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halides, Aldehydes/Ketones (with reducing agent) | Tertiary Amine | Synthesis of CXCR4 antagonists via reductive amination. nih.gov |

| N-Acylation | Carboxylic Acids, Acid Chlorides, Anhydrides | Amide | Synthesis of dopamine (B1211576) receptor ligands. researchgate.net |

| N-Arylation | Electron-deficient Aryl/Heteroaryl Halides | N-Aryl Piperazine | Synthesis of various FDA-approved drugs. nih.gov |

| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide | General synthetic strategy for diversification. |

| Quaternization | Methyl Iodide | Quaternary Ammonium Salt | Derivatization for enhanced LC-ESI-MS sensitivity. rsc.org |

Modifications of the 4-Methylpentan-2-yl Side Chain

The 4-methylpentan-2-yl side chain of the title compound is a saturated hydrocarbon moiety. Such alkyl groups are generally characterized by their chemical inertness due to the strength and non-polarity of their carbon-carbon and carbon-hydrogen bonds. ncert.nic.in Consequently, selective functionalization of this side chain is significantly more challenging than modifications at the reactive piperazine nitrogen.

Direct modification of the saturated alkyl chain typically requires advanced synthetic methods known as C-H functionalization or late-stage functionalization (LSF). rsc.orgwikipedia.org These reactions often rely on highly reactive reagents or transition-metal catalysis to activate the otherwise inert C-H bonds. researchgate.netscripps.edu For example, catalytic systems involving iron or palladium have been developed to predictably oxidize or arylate specific C-H bonds in complex molecules, although selectivity between different methylene (B1212753) (CH2) or methyl (CH3) groups within a simple alkyl chain remains a formidable challenge. nih.govscripps.edu Such transformations are at the forefront of chemical research but are not yet routine procedures. In a biological context, metabolic processes can hydroxylate alkyl chains at various positions, but this is an enzymatic process not typically replicated in standard laboratory synthesis. nih.gov

Given these challenges, in the context of synthesizing derivatives of this compound, it is far more common and synthetically straightforward to introduce diversity by modifying the piperazine ring or by synthesizing analogues with different side chains from the outset, rather than attempting to chemically alter the stable 4-methylpentan-2-yl group.

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound is a direct strategy for exploring structure-activity relationships. This is generally achieved by varying the components used in the initial synthesis of the molecule itself.

The parent compound, this compound, can be synthesized via the reductive amination of piperazine with 4-methyl-2-pentanone (B128772). This reaction involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ by a hydride source such as sodium triacetoxyborohydride (B8407120) or hydrogen gas over a catalyst. By substituting 4-methyl-2-pentanone with other ketones or aldehydes, a wide array of analogues with different alkyl or arylalkyl side chains at the N1 position can be readily prepared. nih.gov

Homologues, which differ in the length of the alkyl chain, can be synthesized by using the appropriate starting ketone. For example, using acetone (B3395972) would yield 1-isopropylpiperazine, while using 2-hexanone (B1666271) would yield a 1-(hexan-2-yl)piperazine homologue.

Another major class of analogues is derived from the functionalization of the second piperazine nitrogen (N4), as detailed in Section 5.1. Starting with the this compound core, countless derivatives can be generated through N-alkylation, N-acylation, and N-arylation reactions. researchgate.netwikipedia.org This dual approach—modifying the N1 side chain during the initial synthesis and subsequently functionalizing the N4 position—provides comprehensive access to a diverse chemical space around the piperazine scaffold.

The table below outlines synthetic strategies for producing analogues and homologues.

| Strategy | Key Reactants | Resulting Variation | Example |

|---|---|---|---|

| Varying the N1-Side Chain | Piperazine + Various Ketones/Aldehydes | Analogues with different N1-substituents | Reacting piperazine with cyclohexanone (B45756) for a 1-cyclohexylpiperazine (B93859) analogue. |

| Varying the N4-Substituent | This compound + Electrophiles | Analogues with different N4-substituents | Acylating the N4-nitrogen with benzoyl chloride. wikipedia.org |

| Synthesis of Homologues | Piperazine + Homologous Ketones | Compounds with longer or shorter N1-alkyl chains | Using 2-butanone (B6335102) instead of 4-methyl-2-pentanone. |

Exploration of Chemoselective Transformations for Further Structural Elaboration

Chemoselectivity is a critical consideration in the multi-step synthesis of complex molecules. For derivatives of this compound, the primary chemoselective challenge involves differentiating between the two nitrogen atoms of the piperazine ring.

In the parent molecule, the N1 nitrogen is tertiary and the N4 nitrogen is secondary. The secondary amine is significantly more nucleophilic and reactive towards electrophiles like acylating or alkylating agents. This inherent difference in reactivity allows for the selective functionalization at the N4 position, as described in Section 5.1, without disturbing the N1-alkyl bond.

A common and powerful strategy to enforce chemoselectivity during the synthesis of piperazine derivatives involves the use of protecting groups. For example, one can start with mono-N-Boc-piperazine (where Boc is tert-butoxycarbonyl). The Boc-protected nitrogen is unreactive, allowing the free secondary amine to be selectively alkylated, for instance, with 2-bromo-4-methylpentane (B50952). Following this step, the Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the second secondary amine. researchgate.net This newly deprotected nitrogen can then be subjected to a different functionalization reaction, allowing for the controlled, stepwise synthesis of 1,4-disubstituted piperazines where the substituents at N1 and N4 are different. researchgate.netwikipedia.org

This protecting group strategy is fundamental for building complex piperazine-containing molecules, as it provides complete control over the sequence of bond formation at the two distinct nitrogen atoms, thereby enabling the synthesis of highly specific and elaborate target structures.

Structure Activity Relationship Sar Studies of 1 4 Methylpentan 2 Yl Piperazine Derivatives

Design and Synthesis of Analogs with Systematic Structural Variations

The synthesis of analogs of 1-(4-methylpentan-2-yl)piperazine would involve systematic modifications to its core components: the piperazine (B1678402) ring, the N1-substituent (the 4-methylpentan-2-yl group), and the N4-position, which is unsubstituted in the parent compound.

General Synthetic Strategies:

N-Alkylation: A common method for creating diversity is the N-alkylation of a piperazine ring. For instance, reacting a mono-protected piperazine (like N-Boc-piperazine) with an appropriate alkyl halide, such as 2-bromo-4-methylpentane (B50952), would be a direct route to the core structure. Subsequent deprotection would free the N4-position for further modification. mdpi.com

Reductive Amination: Another powerful technique is reductive amination, which can be used to introduce the alkyl group. This could involve reacting piperazine with 4-methylpentan-2-one in the presence of a reducing agent. mdpi.com

Functionalization of the N4-Position: The free secondary amine at the N4 position is a key site for introducing structural diversity. It can be reacted with a wide range of electrophiles, such as acyl chlorides, sulfonyl chlorides, isocyanates, and alkyl halides, to generate libraries of amides, sulfonamides, ureas, and tertiary amines, respectively. ijrpp.comnih.gov For example, a series of 1,4-disubstituted piperazine derivatives can be synthesized by reacting various acid chlorides with methyl piperazine. ijrpp.com

Modifications to the Alkyl Chain: Variations in the 4-methylpentan-2-yl substituent itself can be explored. This could include changing the chain length, branching pattern, or introducing cyclic moieties. For example, studies on similar structures have shown that varying the length of an alkyl chain can significantly impact biological activity. nih.gov

These synthetic approaches are modular and allow for the creation of a focused library of analogs to systematically probe the SAR. nih.govorganic-chemistry.org

Development of In Vitro Assays to Probe Mechanistic Molecular Interactions

To evaluate the biological activity of newly synthesized analogs, a variety of in vitro assays are employed. The choice of assay depends on the therapeutic target of interest. For piperazine derivatives, which are known to interact with a broad range of biological targets, common assays include:

Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor. For instance, radioligand binding assays are used to determine the binding affinity (Ki) of compounds for targets like serotonin (B10506) (5-HT) or histamine (B1213489) (H3) receptors. ijrrjournal.comnih.gov Many piperazine-containing compounds are evaluated for their effects on neurotransmitter receptors. ijrrjournal.com

Enzyme Inhibition Assays: These assays determine the ability of a compound to inhibit the activity of a specific enzyme. The potency is typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). For example, piperazine derivatives have been evaluated as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), tyrosinase, and α-amylase. nih.govnih.govresearchgate.net

Cell-Based Viability/Cytotoxicity Assays: When investigating potential anticancer agents, cell-based assays are crucial. These involve treating cancer cell lines with the compounds and measuring cell viability after a specific period. The Sulforhodamine B (SRB) assay is a common method used to determine the IC50 values against various cancer cell lines, such as A-549 (lung), HCT-116 (colon), and MIAPaCa-2 (pancreas). researchgate.netacs.org

Functional Assays: Beyond simple binding or inhibition, functional assays measure the physiological response triggered by the compound. This can include measuring changes in second messenger levels, ion channel currents, or gene expression. For example, the dicentric chromosome assay (DCA) can be used to quantify the mitigation of DNA damage. nih.gov

Elucidation of Key Pharmacophoric Features Derived from the Piperazine and Alkyl Substituent

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For piperazine derivatives, the key pharmacophoric elements are the two nitrogen atoms of the piperazine ring and the nature of the substituents at the N1 and N4 positions.

The Piperazine Ring: The piperazine ring itself is often a crucial pharmacophoric element. Its two nitrogen atoms can act as hydrogen bond acceptors and/or can be protonated at physiological pH, allowing for ionic interactions with biological targets like receptors or enzyme active sites. nih.govacs.org The conformational flexibility of the piperazine ring (its ability to adopt chair or boat conformations) can also influence how it fits into a binding pocket. In some contexts, replacing the piperazine ring with other cyclic structures like morpholine (B109124) or piperidine (B6355638) leads to a significant decrease in activity, highlighting the importance of the two nitrogen atoms. nih.govacs.org

The N1-Alkyl Substituent (4-Methylpentan-2-yl group): The size, shape, and lipophilicity of the alkyl group at the N1 position are critical for determining potency and selectivity. This group typically engages in hydrophobic or van der Waals interactions within the binding site. nih.gov Studies on related compounds have shown that even minor changes, such as extending an alkyl chain, can significantly alter receptor affinity. nih.gov For example, in a series of soluble epoxide hydrolase inhibitors, hydrophobic groups like benzyl (B1604629) or isopropyl on the piperazine ring were found to be important for retaining potent inhibition. nih.gov

Impact of Stereochemistry on Molecular Interactions and Potency

The this compound molecule possesses a chiral center at the second carbon of the pentyl chain. This means it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(4-methylpentan-2-yl)piperazine and (S)-1-(4-methylpentan-2-yl)piperazine. It is a well-established principle in medicinal chemistry that enantiomers can have vastly different biological activities, potencies, and metabolic profiles. researchgate.net

This difference arises because biological targets, such as enzymes and receptors, are themselves chiral. One enantiomer may fit into the binding site much more effectively than the other, leading to stronger interactions and higher potency.

For example, in a study of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the (S)-(+) enantiomers consistently showed much stronger analgesic activity than their corresponding (R)-(-) enantiomers. nih.gov Conversely, the (R)-(-) enantiomers of some derivatives in the same study exhibited narcotic antagonist activity, while the (S)-(+) forms did not. nih.gov This demonstrates that stereochemistry can not only affect the potency but also the very nature of the pharmacological activity. Therefore, the synthesis and evaluation of individual (R) and (S) enantiomers of this compound derivatives would be essential for a complete understanding of their SAR.

Computational SAR Modeling (QSAR, 3D-QSAR) to Guide Further Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding and prioritizing synthetic efforts. openpharmaceuticalsciencesjournal.comyoutube.com

2D-QSAR: This approach uses molecular descriptors calculated from the 2D structure of the molecules (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to build a mathematical model. For instance, a 2D-QSAR study on aryl alkanol piperazine derivatives identified specific descriptors that influence their antidepressant activities. nih.gov

3D-QSAR: This more advanced method considers the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D models. These models can provide a visual representation of where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favored or disfavored for optimal activity. nih.gov Studies on piperazine derivatives have successfully used 3D-QSAR to understand the structural requirements for antihistamine effects, correlating electrostatic and steric factors with antagonistic activity. nih.gov

Molecular Docking: This computational technique simulates the binding of a ligand to the 3D structure of its target receptor or enzyme. It helps to visualize the binding mode, identify key interactions (like hydrogen bonds and hydrophobic contacts), and provide a rationale for the observed SAR at the atomic level. nih.govresearchgate.net Docking studies on piperazine derivatives have been used to explain their inhibitory activity against targets like DPP-IV and tyrosinase. nih.govresearchgate.net

For the this compound series, a QSAR model could be developed using a training set of synthesized analogs with their corresponding in vitro activity data (e.g., IC50 values). openpharmaceuticalsciencesjournal.com The resulting model could then predict the activity of a virtual library of related compounds, allowing researchers to focus on synthesizing the most promising candidates. openpharmaceuticalsciencesjournal.comnih.gov

Emerging Research Avenues and Future Perspectives for 1 4 Methylpentan 2 Yl Piperazine

Application as a Chemical Scaffold for Probe Development in Chemical Biology

The piperazine (B1678402) moiety is a common feature in biologically active compounds, making 1-(4-Methylpentan-2-yl)piperazine an attractive starting point for the development of chemical probes. These probes are essential tools for studying biological processes in their native environment. The secondary amine in the piperazine ring provides a convenient handle for the attachment of reporter groups such as fluorophores, biotin, or photoaffinity labels.

The lipophilic 4-methylpentan-2-yl group can influence the cell permeability and target engagement of such probes. By modifying the piperazine core, researchers could develop a library of probes to investigate the function and localization of specific proteins or enzymes. For instance, derivatives of this compound could be designed to target G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a myriad of physiological processes.

Integration into High-Throughput Screening Libraries for Mechanistic Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds for biological activity. researchgate.net The inclusion of This compound and its derivatives in HTS libraries could lead to the identification of novel biological activities. The structural simplicity and synthetic tractability of the molecule make it an ideal candidate for library synthesis.

The combination of the basic piperazine ring and the non-polar alkyl chain provides a unique chemical space to explore. Screening this compound against a diverse range of biological targets, from enzymes to whole cells, could uncover unexpected structure-activity relationships and provide starting points for the development of new therapeutic agents. wellcomeopenresearch.org

Exploration in Supramolecular Chemistry and Materials Science

The nitrogen atoms of the piperazine ring in This compound can act as excellent ligands for metal coordination. biointerfaceresearch.comrsc.org This property opens up avenues for its use in supramolecular chemistry and materials science. The formation of metal-organic frameworks (MOFs) or coordination polymers with interesting structural and functional properties is a distinct possibility. rsc.org

The self-assembly of such complexes could lead to the creation of novel materials with applications in catalysis, gas storage, or sensing. The nature of the alkyl substituent would play a crucial role in directing the self-assembly process and influencing the properties of the resulting materials. For example, the chirality of the 4-methylpentan-2-yl group could be exploited to generate chiral supramolecular structures.

Development of Greener Synthetic Pathways for Sustainable Production

The development of environmentally friendly and sustainable methods for the synthesis of piperazine derivatives is an active area of research. organic-chemistry.org Traditional methods often rely on harsh reagents and generate significant waste. Future research on This compound will likely focus on developing greener synthetic routes.

This could involve the use of catalytic methods, such as reductive amination of a suitable ketone with piperazine, or the use of bio-catalysis. mdpi.com The development of a one-pot synthesis from readily available starting materials would significantly enhance the accessibility of this compound for further research and potential applications.

Unexplored Reaction Pathways and Catalytic Applications of the Compound

The reactivity of the piperazine ring in This compound remains largely unexplored. The presence of two distinct nitrogen atoms—one tertiary and one secondary—offers opportunities for selective functionalization. Investigating the reactivity of this compound under various conditions could lead to the discovery of novel chemical transformations.

Furthermore, the compound itself or its metal complexes could exhibit catalytic activity. For example, the piperazine moiety is known to catalyze certain organic reactions. The specific steric and electronic properties conferred by the 4-methylpentan-2-yl group could lead to unique catalytic selectivities. Exploring its potential as an organocatalyst or as a ligand for transition metal catalysis represents a promising frontier.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methylpentan-2-yl)piperazine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of piperazine derivatives typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. Key considerations include:

- Solvent Selection : Ethanol or dimethyl sulfoxide (DMSO) are common due to their ability to stabilize intermediates .

- Catalysts : Amine-based catalysts or transition metals (e.g., Pd for cross-couplings) can enhance reaction rates .

- Purification : Normal-phase chromatography (e.g., ethyl acetate/dichloromethane gradients) or recrystallization improves purity .

Q. Example Protocol :

React 4-methylpentan-2-amine with a piperazine precursor under reflux in ethanol.

Monitor progress via thin-layer chromatography (TLC).

Purify using silica gel chromatography (hexane/ethyl acetate).

Q. Table 1: Comparison of Reaction Conditions

| Parameter | Method A (Ethanol) | Method B (DCM) |

|---|---|---|

| Yield | 65% | 78% |

| Purity (HPLC) | >95% | >98% |

| Reaction Time | 24 h | 12 h |

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the piperazine ring and substituent positions. For example, piperazine protons resonate at δ 2.5–3.5 ppm .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and bond angles. Piperazine rings typically adopt chair conformations .

- Elemental Analysis : Validate molecular composition (e.g., C, H, N content) with <0.5% deviation from theoretical values .

Key Tip : For ambiguous signals in NMR, employ 2D techniques (COSY, HSQC) to resolve coupling patterns.

Advanced Research Questions

Q. How can researchers design experiments to analyze the metabolic stability of this compound in vitro?

Methodological Answer:

- Hepatic Microsome Assay : Incubate the compound with liver microsomes (human/rat) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes .

- CYP450 Inhibition Screening : Use fluorometric assays to assess interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .

- Data Interpretation : Calculate half-life () and intrinsic clearance (Cl) using pharmacokinetic models.

Q. Table 2: Example Metabolic Stability Data

| Parameter | Result (Human Microsomes) |

|---|---|

| (min) | 45.2 ± 3.1 |

| Cl (mL/min/mg) | 12.8 ± 1.5 |

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound derivatives for targeted biological applications?

Methodological Answer:

- Analog Synthesis : Modify substituents on the piperazine ring (e.g., electron-withdrawing groups, halogens) and test bioactivity .

- Receptor Binding Assays : Use radioligand displacement studies (e.g., H-labeled ligands) to measure affinity for targets like serotonin or dopamine receptors .

- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding modes and guide structural optimization .

Case Study : Derivatives with para-substituted aryl groups showed 10-fold higher affinity for 5-HT receptors compared to unmodified analogs .

Q. How can contradictions in reported bioactivity data for piperazine derivatives be resolved?

Methodological Answer:

- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH, temperature, cell lines) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.

- Mechanistic Studies : Use knockout cell lines or selective inhibitors to isolate target pathways .

Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or assay protocols (broth microdilution vs. disk diffusion) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .

- Waste Disposal : Neutralize acidic/basic residues before disposal and adhere to EPA guidelines .

Note : The compound may decompose under high heat, releasing toxic fumes (e.g., NO); ensure proper ventilation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.